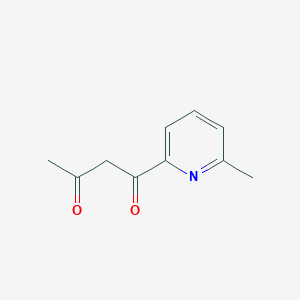

1-(6-Methylpyridin-2-yl)butane-1,3-dione

Description

1-(6-Methylpyridin-2-yl)butane-1,3-dione is a β-diketone derivative featuring a pyridine ring substituted with a methyl group at the 6-position. This compound combines the chelating ability of the β-diketone moiety with the aromatic and electron-donating properties of the pyridine ring, making it valuable in coordination chemistry and materials science. Its structure enables applications in catalysis, polymer synthesis, and photophysical studies due to its ability to stabilize metal complexes and participate in hydrogen-bonding interactions .

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-4-3-5-9(11-7)10(13)6-8(2)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQPMFNAHCXOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)butane-1,3-dione typically involves the condensation of 6-methylpyridine-2-carbaldehyde with acetylacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)butane-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)butane-1,3-dione has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

Biology: The compound may be used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 1-(6-Methylpyridin-2-yl)butane-1,3-dione exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely, encompassing a range of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-(Pyridin-2-yl)butane-1,3-dione

Lacking the 6-methyl group, this compound exhibits reduced steric hindrance and electronic effects compared to the target molecule. The absence of the methyl group may lower its stability in metal complexes, as the methyl substituent in the 6-position enhances electron density on the pyridine nitrogen, improving coordination strength. The similarity score between these compounds is 0.88, indicating significant structural overlap but distinct electronic profiles .- 1-(6-Methylpyridin-2-yl)propan-1-one With a shorter carbon chain (propanone vs. butanedione), this compound lacks the β-diketone functionality, reducing its chelating capacity. Its similarity score of 0.90 highlights its structural proximity but underscores the critical role of the diketone group in metal-ion binding .

Heterocycle Replacements

1-(Thiophen-2-yl)butane-1,3-dione

Replacing pyridine with thiophene alters the electronic properties of the ligand. Thiophene’s sulfur atom provides weaker Lewis basicity compared to pyridine’s nitrogen, resulting in less stable metal complexes. However, thiophene-based ligands (e.g., zinc complexes) show superior performance in ring-opening polymerization (ROP) of lactides due to enhanced electron delocalization .- 1-(Furan-2-yl)butane-1,3-dione The furan ring introduces oxygen as a heteroatom, which strengthens hydrogen bonding but reduces aromatic stability. Studies on 1-aryl-2-(furan-2-yl)butane-1,3-diones reveal accelerated excited-state intramolecular proton transfer (ESIPT), a property less pronounced in pyridine analogues due to differences in hydrogen-bond strength .

Substituent Effects on Reactivity and Stability

- 1-(4-Fluorophenyl)-2-(hydroxyimino)butane-1,3-dione The electron-withdrawing fluorine atom increases the acidity of the diketone protons, facilitating enolization and coordination. This compound’s oxime derivative (synthesized via nitrosation) shows a melting point of 144–146°C, comparable to pyridine-based analogues, but with altered solubility due to the fluorophenyl group .

- 1-(3-Nitrophenyl)butane-1,3-dione The nitro group’s strong electron-withdrawing nature destabilizes the enol form, reducing chelation efficiency. This contrasts with the electron-donating methyl group in the target compound, which stabilizes the enolate and enhances metal-binding capacity .

Structural and Physical Properties

- Crystal Packing: The crystal structure of 1-(piperidin-1-yl)butane-1,3-dione (monoclinic, P21/c) reveals intermolecular hydrogen bonds between diketone oxygen and amine hydrogens. In contrast, pyridine-based analogues likely exhibit π-π stacking due to aromaticity, affecting solubility and melting behavior .

Thermal Stability : Methyl and fluorine substituents increase thermal stability. For example, 1-(o-tolyl)butane-1,3-dione has a projected market growth tied to its stability in high-temperature industrial processes .

Biological Activity

1-(6-Methylpyridin-2-yl)butane-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a butane backbone with two keto groups at positions 1 and 3, along with a methyl-substituted pyridine ring. This unique structure contributes to its reactivity and biological properties.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Properties

Research indicates that this compound has potential antimicrobial effects. Studies have shown it may inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in infectious disease treatments.

2. Inhibition of Histone Deacetylases (HDACs)

The compound has been investigated as an inhibitor of histone deacetylases, enzymes involved in gene regulation and implicated in cancer progression. Preliminary studies suggest that it may exhibit selective inhibition similar to established HDAC inhibitors.

3. Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes, including HDACs and other metabolic enzymes.

- Receptor Binding : It can bind to cellular receptors, altering downstream signaling pathways that affect cell growth and differentiation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| HDAC Inhibition | Potential selective inhibition | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Anticancer Effects

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant cell death compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited considerable activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both pathogens .

Applications in Research and Industry

The potential applications of this compound extend beyond basic research:

Biochemical Assays : It can be utilized as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Pharmaceutical Development : The compound serves as a promising scaffold for the development of new therapeutic agents targeting cancer and microbial infections.

Industrial Uses : Its reactivity makes it valuable in the synthesis of specialty chemicals and agrochemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.